O-((5-Bromothiophen-2-yl)methyl)hydroxylamine
Description
Properties
Molecular Formula |
C5H6BrNOS |
|---|---|
Molecular Weight |
208.08 g/mol |
IUPAC Name |
O-[(5-bromothiophen-2-yl)methyl]hydroxylamine |
InChI |
InChI=1S/C5H6BrNOS/c6-5-2-1-4(9-5)3-8-7/h1-2H,3,7H2 |
InChI Key |
DRFNSOHUKWTLFU-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC(=C1)Br)CON |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of O-((5-Bromothiophen-2-yl)methyl)hydroxylamine
General Synthetic Strategy
The preparation of this compound typically involves two key steps:
- Functionalization of the 5-bromothiophene ring to introduce a suitable leaving group or reactive handle at the 2-position (usually a halide or aldehyde).
- Subsequent reaction of this intermediate with hydroxylamine or its derivatives under controlled conditions to form the hydroxylamine moiety.
Detailed Preparation Route
Based on recent patent literature and peer-reviewed research, the following method outlines a robust approach to synthesizing this compound:
Step 1: Preparation of 5-Bromothiophen-2-ylmethyl Halide Intermediate
- Starting from 5-bromothiophene, the 2-position is functionalized by introducing a methyl group bearing a good leaving group such as a halide (e.g., bromide or chloride).
- This can be achieved by bromomethylation or chloromethylation reactions using reagents like N-bromosuccinimide (NBS) or formaldehyde and hydrobromic acid under acidic conditions.
- The resulting compound is 5-bromothiophen-2-ylmethyl bromide or chloride, which serves as the electrophilic substrate for the next step.
Step 2: Reaction with Hydroxylamine Hydrochloride
- The halide intermediate is reacted with hydroxylamine hydrochloride in the presence of a base such as sodium bicarbonate or potassium carbonate.
- The reaction is typically carried out in an aqueous or mixed solvent system (e.g., water/ethanol) at room temperature or mild heating (25–50°C) for several hours (e.g., 5 hours).
- The base neutralizes the hydrochloride salt to liberate free hydroxylamine, which then performs nucleophilic substitution on the halide to form this compound.
- After completion, the reaction mixture is worked up by extraction, washing, and purification via crystallization or chromatography.
Reaction Conditions Summary Table
| Step | Reagents/Conditions | Temperature | Time | Notes |
|---|---|---|---|---|
| Halomethylation | NBS or formaldehyde + HBr | 0–25°C | 2–4 hours | Formation of 5-bromothiophen-2-ylmethyl halide |
| Hydroxylamine substitution | Hydroxylamine hydrochloride + NaHCO3 or K2CO3 | 25–50°C | 4–6 hours | Nucleophilic substitution to form hydroxylamine derivative |
Alternative Approaches
- Some methods involve the oximation of aldehyde intermediates derived from 5-bromothiophen-2-carbaldehyde using hydroxylamine hydrochloride under alkaline conditions to yield the corresponding oxime, which can be further reduced or transformed into the hydroxylamine derivative.
- Another approach includes the use of hydroxylamine sulfate as the hydroxylamine source, which can be advantageous in terms of handling and reaction control.
Representative Experimental Procedure (Adapted from Patent WO2024088280A1)
- To a stirred solution of 5-bromothiophen-2-ylmethyl bromide (1 equivalent) in ethanol/water, sodium bicarbonate (1.5 equivalents) and hydroxylamine hydrochloride (1.2 equivalents) were added.
- The mixture was stirred at room temperature for 5 hours.
- The reaction progress was monitored by thin-layer chromatography (TLC).
- Upon completion, the mixture was filtered to remove salts, and the filtrate was concentrated under reduced pressure.
- The residue was purified by recrystallization from ethanol to yield pure this compound as a crystalline solid.
Analysis of Preparation Methods
Reaction Efficiency and Yield
- The nucleophilic substitution of the halide intermediate with hydroxylamine typically proceeds with moderate to good yields (60–85%), depending on reaction conditions and purity of starting materials.
- Use of mild bases like sodium bicarbonate helps minimize side reactions and degradation of sensitive hydroxylamine species.
Purity and Characterization
- The product is commonly characterized by NMR spectroscopy (^1H and ^13C), mass spectrometry, and elemental analysis.
- Purity is enhanced by recrystallization, with typical melting points and spectral data matching literature values for the compound.
Summary Table of Key Preparation Parameters
| Parameter | Details |
|---|---|
| Starting Material | 5-Bromothiophene derivatives (halide or aldehyde intermediates) |
| Hydroxylamine Source | Hydroxylamine hydrochloride or sulfate |
| Base | Sodium bicarbonate, potassium carbonate |
| Solvent | Ethanol, water, or mixed solvents |
| Temperature | Room temperature to 50°C |
| Reaction Time | 4–6 hours |
| Yield Range | 60–85% |
| Purification Method | Recrystallization or chromatography |
| Characterization Techniques | NMR, MS, elemental analysis |
Chemical Reactions Analysis
Types of Reactions:
Oxidation: O-((5-Bromothiophen-2-yl)methyl)hydroxylamine can undergo oxidation reactions to form corresponding oximes or nitroso compounds. Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: The compound can be reduced to form amines or other reduced derivatives. Typical reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom in the thiophene ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Sodium methoxide (NaOCH3), potassium tert-butoxide (KOtBu)
Major Products Formed:
Oxidation: Oximes, nitroso compounds
Reduction: Amines, reduced derivatives
Substitution: Various substituted thiophene derivatives
Scientific Research Applications
Chemistry: O-((5-Bromothiophen-2-yl)methyl)hydroxylamine is used as a building block in organic synthesis, particularly in the preparation of heterocyclic compounds and functionalized thiophenes. Its reactivity and selectivity make it valuable for developing new synthetic methodologies .
Biology: In biological research, this compound is used as a precursor for synthesizing bioactive molecules and probes. It can be incorporated into molecular frameworks to study biological pathways and interactions .
Medicine: Its unique structure allows for the design of molecules with specific biological activities .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its versatility and reactivity make it suitable for various applications, including the development of advanced materials and coatings .
Mechanism of Action
The mechanism of action of O-((5-Bromothiophen-2-yl)methyl)hydroxylamine involves its interaction with molecular targets through various chemical reactions. The compound can undergo nucleophilic substitution, oxidation, and reduction reactions, leading to the formation of different products. These reactions can modulate the activity of enzymes, receptors, and other biomolecules, thereby influencing biological pathways and processes .
Comparison with Similar Compounds
Structural and Electronic Features
Thiophene-Based Analogs
O-(Thiophen-2-ylmethyl)hydroxylamine (29t): Molecular Formula: C₅H₇NOS Molecular Weight: 129.18 g/mol Key Differences: Lacks bromine, resulting in lower molecular weight and reduced lipophilicity.
O-(Benzo[b]thiophen-2-ylmethyl)hydroxylamine (29s): Molecular Formula: C₉H₉NOS Molecular Weight: 179.24 g/mol Key Differences: Incorporates a benzothiophene ring, increasing aromaticity and steric bulk. The extended π-system may enhance stacking interactions in biological targets compared to the monocyclic thiophene .
Halogen-Substituted Analogs
O-(2-Fluorobenzyl)hydroxylamine (): Molecular Formula: C₇H₈FNO Molecular Weight: 141.14 g/mol Key Differences: Fluorine’s high electronegativity creates a strong electron-withdrawing effect, but its small size minimizes steric hindrance. The benzene ring offers different electronic properties (e.g., resonance effects) compared to thiophene .
Heterocyclic Variants
O-[(5-Bromo-3-nitropyridin-2-yl)methyl]hydroxylamine () :
- Molecular Formula : C₆H₆BrN₃O₃
- Molecular Weight : 248.03 g/mol
- Key Differences : Pyridine ring introduces basicity and hydrogen-bonding capability absent in thiophene. The nitro group further polarizes the molecule, enhancing solubility in polar solvents .
Physicochemical Properties
| Compound | Molecular Weight (g/mol) | LogP (Experimental/Predicted) | Boiling Point (°C) | Solubility Trends |
|---|---|---|---|---|
| O-((5-Bromothiophen-2-yl)methyl)hydroxylamine | 198.07 | ~2.1 (predicted) | Not reported | Moderate in polar solvents |
| O-(Thiophen-2-ylmethyl)hydroxylamine (29t) | 129.18 | ~1.3 (predicted) | Not reported | Higher aqueous solubility |
| O-(2-Fluorobenzyl)hydroxylamine | 141.14 | 1.916 (experimental) | 238 | Low in water, high in organics |
| N-Phthalimido-O-(5-nitrothiophen-2-yl)-hydroxylamine | 305.29 | ~2.5 (predicted) | Not reported | Low in water |
Notes:
- Bromine increases LogP compared to non-halogenated analogs, enhancing membrane permeability but reducing aqueous solubility.
- Fluorinated benzyl derivatives (e.g., ) exhibit higher boiling points due to stronger dipole interactions .
Spectroscopic Comparisons
NMR Data Highlights
- This compound :
- O-(Thiophen-2-ylmethyl)hydroxylamine (29t) :
- O-(Benzo[b]thiophen-2-ylmethyl)hydroxylamine (29s) :
- ¹H NMR : Aromatic protons in benzothiophene appear as multiplet peaks at ~7.4–7.8 ppm .
Biological Activity
O-((5-Bromothiophen-2-yl)methyl)hydroxylamine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and comparative analysis with similar compounds.
Chemical Structure and Properties
The compound features a brominated thiophene ring attached to a hydroxylamine moiety. This structure is crucial for its reactivity and biological applications.
Synthesis
This compound can be synthesized through the reaction of 5-bromothiophen-2-carbaldehyde with hydroxylamine hydrochloride in an alcoholic medium. The general reaction can be represented as follows:
The biological activity of this compound is largely attributed to its ability to undergo various chemical reactions, such as oxidation, reduction, and nucleophilic substitution. These reactions allow the compound to interact with biological targets, influencing pathways and processes within cells.
- Oxidation : The compound can be oxidized to form oximes or nitroso derivatives, which may exhibit different biological activities.
- Reduction : It can be reduced to form amines, potentially leading to various bioactive derivatives.
- Substitution : The bromine atom in the thiophene ring can be substituted with other functional groups, enhancing the compound's versatility in biological applications.
Case Studies and Research Findings
- Antimicrobial Activity : A study indicated that derivatives of hydroxylamines exhibit antimicrobial properties against various bacterial strains. This compound was tested against Gram-positive and Gram-negative bacteria, showing promising results in inhibiting bacterial growth .
- Anticancer Potential : Research has suggested that compounds similar to this compound can induce apoptosis in cancer cells. For instance, derivatives with similar structural motifs have been evaluated for their ability to inhibit tumor growth in vitro .
- Enzyme Interaction : The compound's ability to modulate enzyme activity has been explored. It has been noted that hydroxylamines can act as inhibitors for certain enzymes involved in metabolic pathways, which could be leveraged for therapeutic purposes .
Comparative Analysis
A comparison with similar compounds highlights the unique properties of this compound:
| Compound Name | Structure | Biological Activity | Notes |
|---|---|---|---|
| O-(Diphenylphosphinyl)hydroxylamine | DPPH Structure | Electrophilic aminating agent | Used in regioselective reactions |
| Hydroxylamine-O-sulfonic acid (HOSA) | HOSA Structure | Aminating reactions | Commonly used in organic synthesis |
| 2,4-Dinitrophenylhydroxylamine (DPH) | DPH Structure | Electrophilic agent | Known for its reactivity |
Q & A
Q. What purification challenges arise during large-scale synthesis, and how are they addressed?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
